Ustiloxin D - 158243-18-6

Ustiloxin D

Catalog Number: EVT-1204970
CAS Number: 158243-18-6
Molecular Formula: C23H34N4O8
Molecular Weight: 494.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ustiloxin D is an oligopeptide.
Ustiloxin D is a natural product found in Ustilaginoidea virens with data available.
Source

Ustiloxin D is primarily sourced from the fungus Ustilaginoidea virens, which is notorious for causing false smut disease in rice. The biosynthesis of ustiloxins in this fungus involves ribosomal synthesis, as indicated by the presence of specific gene clusters responsible for their production. This process allows for the production of various ustiloxin variants, including Ustiloxin D, through the expression of precursor proteins with specific amino acid sequences .

Classification

Ustiloxin D is classified as a cyclic peptide and falls under the category of antimitotic agents. Its structure includes a 13-membered cyclic core and features a complex arrangement of amino acids, contributing to its biological activity .

Synthesis Analysis

Methods

The total synthesis of Ustiloxin D has been achieved through several methodologies. The first successful synthesis was reported to involve 31 linear steps using a nucleophilic aromatic substitution reaction (S(N)Ar). This approach allowed for the construction of the complex cyclic structure characteristic of Ustiloxin D .

Technical Details

  1. First Generation Synthesis: The initial synthesis utilized a chiral pool strategy but faced challenges in efficiently constructing the functionalized isoleucine precursor.
  2. Convergent Synthesis: Later strategies focused on more concise methods, achieving synthesis in as few as 15 steps by employing ethynyl aziridine ring-opening reactions and optimizing macrolactamization techniques .
  3. Final Steps: The final steps often involved deprotection and cyclization processes to yield Ustiloxin D in high purity. Techniques such as hydrogenolysis were employed to remove protecting groups effectively .
Molecular Structure Analysis

Structure

Ustiloxin D features a unique cyclic structure comprising four amino acid residues: two naturally occurring (glycine and valine) and two non-proteinogenic (β-hydroxyisoleucine and β-hydroxytyrosine). The cyclic core is characterized by a chiral tertiary alkyl–aryl ether linkage, which is crucial for its biological activity .

Data

  • Molecular Formula: C₁₅H₁₈N₄O₄
  • Molecular Weight: Approximately 318.33 g/mol
  • Nuclear Magnetic Resonance (NMR): The synthetic version exhibited NMR data consistent with that of the natural product, confirming its structural integrity .
Chemical Reactions Analysis

Reactions

Ustiloxin D participates in several chemical reactions that are critical for its synthesis and functionality:

  1. Nucleophilic Aromatic Substitution: This reaction type was pivotal in forming key bonds within the cyclic structure during synthesis.
  2. Cyclization Reactions: Essential for closing the peptide loop, these reactions often involve activating agents that facilitate bond formation between amino acid residues.
  3. Hydrogenolysis: Used to remove protecting groups without affecting the cyclic structure, ensuring high yields of pure Ustiloxin D .

Technical Details

The synthesis employs various protective groups throughout the process to safeguard reactive sites until the appropriate stage for deprotection and cyclization is reached.

Mechanism of Action

Process

The primary mechanism through which Ustiloxin D exerts its biological effects involves inhibition of microtubule polymerization. This action disrupts normal cellular processes such as mitosis, leading to antimitotic effects that can be exploited in cancer research.

Data

  • Inhibition Assay Results: Studies have shown that variations at specific positions within the molecule can influence its potency against tubulin polymerization, indicating a structure-activity relationship that is critical for drug development .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and dichloromethane but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of cyclic peptides, including susceptibility to hydrolysis under certain conditions.

Relevant analyses include spectroscopic methods (NMR, mass spectrometry) confirming structural integrity and purity .

Applications

Scientific Uses

Ustiloxin D has potential applications in various fields:

  1. Cancer Research: As an antimitotic agent, it is studied for its ability to inhibit cancer cell proliferation by disrupting microtubule dynamics.
  2. Biochemical Studies: Used as a tool compound to investigate microtubule function and dynamics in cellular systems.
  3. Pharmaceutical Development: Its unique structure makes it a candidate for developing new therapeutic agents targeting similar pathways in cancer treatment .
Chemical Structure and Physicochemical Properties of Ustiloxin D

Heterodetic Cyclopeptide Architecture and 13-Membered Macrocyclic Core

Ustiloxin D (C₂₃H₃₄N₄O₈; MW 494.54 g/mol) belongs to the heterodetic cyclopeptide class, characterized by a combination of standard amide bonds and non-peptidic linkages within its macrocyclic framework [2] [7]. Its 13-membered cyclic core incorporates four amino acid residues:

  • β-Hydroxytyrosine derivative: Contains a phenolic hydroxyl group critical for bioactivity.
  • β-Hydroxyisoleucine: Contributes a chiral tertiary alcohol.
  • Valine: A proteinogenic amino acid.
  • Glycine: The smallest amino acid, forming a C-terminal carboxylate [3] [5].

A distinctive ether bond bridges the β-hydroxytyrosine aromatic ring and the tertiary alcohol of β-hydroxyisoleucine, forming the macrocycle. This architecture imposes significant conformational strain, influencing its biological interactions [7]. Key physicochemical properties include:

  • Solubility: Moderately water-soluble (1.71 g/L), attributed to multiple hydrogen-bond donors/acceptors and ionizable groups [2].
  • logP: Predicted at 0.06 (ALOGPS), indicating balanced hydrophilicity/lipophilicity [2].
  • Isoelectric point: Neutral physiological charge (pH 7), facilitating cellular uptake [2].

Table 1: Key Physicochemical Properties of Ustiloxin D

PropertyValueMethod/Prediction
Molecular FormulaC₂₃H₃₄N₄O₈HRESIMS [2]
Molecular Weight494.54 g/molMonoisotopic [2]
Water Solubility1.71 g/LALOGPS [2]
logP0.06ALOGPS [2]
Hydrogen Bond Donors7ChemAxon [2]
Hydrogen Bond Acceptors9ChemAxon [2]
Polar Surface Area186.32 ŲChemAxon [2]
Rotatable Bonds6ChemAxon [2]

Chiral Tertiary Alkyl-Aryl Ether Linkage: Stereochemical Implications

The C2 chiral tertiary alkyl-aryl ether bond connects the β-hydroxytyrosine phenol (C₁) to the β-hydroxyisoleucine tertiary alcohol (C₃) [3] [7]. This linkage imposes:

  • Stereochemical Rigidity: The C2 carbon is stereogenic (S-configuration in natural ustiloxin D), restricting rotation and locking the macrocycle conformation [5] [7].
  • Synthetic Challenge: Traditional methods like Mitsunobu reactions fail due to steric hindrance and elimination side reactions. For example, model substrates showed ≤35% yield under Mitsunobu conditions, while complex tertiary alcohols failed entirely [3].
  • Alternative Synthesis: Successful construction employs nucleophilic aromatic substitution (SNAr), where a fluorinated β-hydroxytyrosine derivative reacts with a β-hydroxyisoleucine alkoxide, preserving stereochemistry [3] [7].

Molecular modeling confirms this ether bridge positions the glycine and valine residues optimally for target binding. Epimerization at C2 ((2S)-epi-ustiloxin D) or dimethyl substitution ablates tubulin inhibition (IC₅₀ >40 µM), underscoring stereochemical precision [5].

Atropisomerism and Conformational Stability via NOE Studies

Nuclear Overhauser Effect (NOE) spectroscopy of synthetic ustiloxin D revealed a single atropisomer dominating its solution conformation [3] [7]. Key observations:

  • Restricted Rotation: The biaryl-like system (aryl ether + adjacent amide) exhibits high rotational barrier, preventing interconversion of atropisomers at ambient temperature [7].
  • Key NOE Correlations: Strong cross-peaks between the β-hydroxyisoleucine methyl group (C3-CH₃) and aromatic protons (H12, H16) confirm a folded conformation where the aryl ring resides over the macrocycle [3].
  • Biological Relevance: This rigid conformation aligns glycine and valine residues for productive tubulin interactions. Synthetic analogues with disrupted conformations show >10-fold reduced activity [5] [7].

Table 2: Key NOE Correlations Defining Ustiloxin D Conformation

Proton PairNOE IntensitySpatial Relationship
C3-CH₃ ↔ H12 (aromatic)Strong<3.5 Å separation
C3-CH₃ ↔ H16 (aromatic)Medium3.5–4.0 Å separation
N-CH₃ (C9) ↔ H15 (aromatic)WeakMacrocycle-facing orientation

Comparative Structural Analysis with Ustiloxin Congeners (A–F)

Ustiloxin D (4) differs from congeners in two variable regions: the aromatic R₁ substituent and the macrocyclic amino acid at R₂ [3] [7]:

  • R₁ Variations: Ustiloxins A/B feature sulfinyl-norvaline chains; Ustiloxin C has hydroxyethanesulfinyl; Ustiloxins D/F lack this appendage.
  • R₂ Variations: Valine (ustiloxins D, B, F) vs. alanine (ustiloxins A, C) at position 6.

Ustiloxin D specifically combines a minimal R₁ (H) with valine at R₂. This structure confers:

  • Optimal Tubulin Inhibition: IC₅₀ = 2.5 µM, comparable to ustiloxin A (IC₅₀ = 1.1 µM) [5] [7].
  • Role of Valine: Analogues with alanine (ustiloxin F) show slightly reduced activity, while bulkier residues (phenylalanine) disrupt binding [5].
  • Essential Free Phenol: Methoxy analogues (14-MeO-ustiloxin D) lose >90% activity, confirming the phenol’s role in H-bonding tubulin [7].

Table 3: Structural Variations and Tubulin Inhibition of Ustiloxin Congeners

CompoundR₁ GroupR₂ Amino AcidTubulin Polymerization IC₅₀ (μM)
Ustiloxin A-S(O)CH₂CH₂CH(NH₂)CO₂HAlanine1.1 [7]
Ustiloxin B-S(O)CH₂CH₂CH(NH₂)CO₂HValine1.3 [7]
Ustiloxin C-S(O)CH₂CH₂OHAlanine2.8 [7]
Ustiloxin D-HValine2.5 [5] [7]
Ustiloxin F-HAlanine3.0 [7]
14-MeO-Ustiloxin D-OCH₃Valine>40 [7]

Properties

CAS Number

158243-18-6

Product Name

Ustiloxin D

IUPAC Name

2-[[(3R,4S,7S,10S,11R)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]amino]acetic acid

Molecular Formula

C23H34N4O8

Molecular Weight

494.5 g/mol

InChI

InChI=1S/C23H34N4O8/c1-6-23(4)19(22(34)25-10-15(29)30)27-20(32)16(11(2)3)26-21(33)17(24-5)18(31)12-7-8-13(28)14(9-12)35-23/h7-9,11,16-19,24,28,31H,6,10H2,1-5H3,(H,25,34)(H,26,33)(H,27,32)(H,29,30)/t16-,17-,18+,19+,23+/m0/s1

InChI Key

GDXLZSYACWZHOC-ZNRYNLAGSA-N

SMILES

CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C

Synonyms

Ustiloxin D

Canonical SMILES

CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C

Isomeric SMILES

CC[C@@]1([C@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](C2=CC(=C(C=C2)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.